molecular formula C19H22O4 B13856366 (1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid

(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid

Cat. No.: B13856366
M. Wt: 314.4 g/mol
InChI Key: NJHXRWOUQCGQAV-XBKNDEFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 2,3-Didehydro Gibberellin A9 can undergo several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

2,3-Didehydro Gibberellin A9 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Didehydro Gibberellin A9 involves its interaction with specific receptors and signaling pathways in plants. It binds to gibberellin receptors, triggering a cascade of molecular events that lead to the activation of transcription factors and subsequent changes in gene expression. This results in various physiological responses, such as stem elongation and seed germination .

Comparison with Similar Compounds

  • Gibberellin A9
  • Gibberellin A3 (Gibberellic Acid)
  • Gibberellin A1

Comparison: 2,3-Didehydro Gibberellin A9 is unique due to the presence of a double bond between the 2 and 3 positions, which distinguishes it from other gibberellins. This structural difference can influence its biological activity and reactivity in chemical reactions .

Properties

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid

InChI

InChI=1S/C19H22O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h3,6,11-14H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,14?,17-,18+,19-/m1/s1

InChI Key

NJHXRWOUQCGQAV-XBKNDEFHSA-N

Isomeric SMILES

C[C@@]12C=CC[C@@]3(C1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O

Canonical SMILES

CC12C=CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O

Origin of Product

United States

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